2-(2-Ethoxyethoxy)ethyl 2-[(6-bromo-5-fluoropyridin-2-yl)oxy]acetate
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Overview
Description
2-(2-Ethoxyethoxy)ethyl 2-[(6-bromo-5-fluoropyridin-2-yl)oxy]acetate is an organic compound with a complex structure that includes both ethoxyethoxy and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethoxy)ethyl 2-[(6-bromo-5-fluoropyridin-2-yl)oxy]acetate typically involves multiple steps. One common approach is to start with the preparation of the 6-bromo-5-fluoropyridin-2-yl intermediate. This intermediate can be synthesized through halogenation reactions involving pyridine derivatives. The next step involves the esterification of the intermediate with 2-(2-ethoxyethoxy)ethanol under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethoxy)ethyl 2-[(6-bromo-5-fluoropyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields a methoxy derivative.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can result in the formation of alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding acid and alcohol.
Scientific Research Applications
2-(2-Ethoxyethoxy)ethyl 2-[(6-bromo-5-fluoropyridin-2-yl)oxy]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biological assays to study interactions with proteins or nucleic acids.
Industrial Applications: The compound may be used in the formulation of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 2-[(6-bromo-5-fluoropyridin-2-yl)oxy]acetate depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors, ion channels, and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)ethyl 2-[(6-bromo-5-fluoropyridin-2-yl)oxy]acetate
- 2-(2-Ethoxyethoxy)ethyl 2-[(6-chloro-5-fluoropyridin-2-yl)oxy]acetate
- 2-(2-Ethoxyethoxy)ethyl 2-[(6-bromo-5-chloropyridin-2-yl)oxy]acetate
Uniqueness
2-(2-Ethoxyethoxy)ethyl 2-[(6-bromo-5-fluoropyridin-2-yl)oxy]acetate is unique due to the presence of both ethoxyethoxy and bromofluoropyridinyl groups. This combination imparts specific chemical properties, such as increased lipophilicity and potential for selective binding to biological targets. The presence of the bromine and fluorine atoms also allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
2919954-86-0 |
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Molecular Formula |
C13H17BrFNO5 |
Molecular Weight |
366.18 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)ethyl 2-(6-bromo-5-fluoropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C13H17BrFNO5/c1-2-18-5-6-19-7-8-20-12(17)9-21-11-4-3-10(15)13(14)16-11/h3-4H,2,5-9H2,1H3 |
InChI Key |
UWSLHKYHGYLOJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(=O)COC1=NC(=C(C=C1)F)Br |
Origin of Product |
United States |
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